molecular formula C11H7BrO3 B1265413 4-Bromo-3-hydroxy-2-naphthoic acid CAS No. 2208-15-3

4-Bromo-3-hydroxy-2-naphthoic acid

Cat. No. B1265413
Key on ui cas rn: 2208-15-3
M. Wt: 267.07 g/mol
InChI Key: HBUFBIFPUAHIDX-UHFFFAOYSA-N
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Patent
US04224221

Procedure details

A similar procedure is used to prepare 1-bromo-2-hydroxy-3-naphthoic acid except that bromine is used instead of chlorine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=[O:13])[C:3]=1[OH:15].BrBr>>[OH:15][C:3]1[C:4]([C:12]([OH:14])=[O:13])=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC2=CC=CC=C12)C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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